Fmoc-4-(2-fluorophenyl)-L-phenylalanine

Peptide Synthesis Physicochemical Property Lipophilicity

Using non-fluorinated or para-fluoro analogs in SPPS can yield misleading SAR data. Fmoc-4-(2-fluorophenyl)-L-phenylalanine (CAS 352525-27-0) solves this by providing a precise ortho-fluoro biphenylalanine probe for systematic electronic/steric profiling. • Enables 19F NMR monitoring of peptide conformation & ligand binding. • Enhances proteolytic stability for long-acting peptide therapeutics. • Rigid biphenyl scaffold supports stapled peptide design. Supplied at ≥97% purity with full QC documentation; global shipping from regional stock.

Molecular Formula C30H24FNO4
Molecular Weight 481.5 g/mol
Cat. No. B8233403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-(2-fluorophenyl)-L-phenylalanine
Molecular FormulaC30H24FNO4
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=CC=C5F)C(=O)O
InChIInChI=1S/C30H24FNO4/c31-27-12-6-5-7-21(27)20-15-13-19(14-16-20)17-28(29(33)34)32-30(35)36-18-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26,28H,17-18H2,(H,32,35)(H,33,34)/t28-/m0/s1
InChIKeyZICPGHNUHMLOMI-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-(2-fluorophenyl)-L-phenylalanine: A Fluorinated Biphenylalanine Building Block for Solid-Phase Peptide Synthesis


Fmoc-4-(2-fluorophenyl)-L-phenylalanine (CAS 352525-27-0) is a synthetic, Fmoc-protected, ortho-fluorinated biphenylalanine derivative belonging to the class of non-canonical amino acids used in solid-phase peptide synthesis (SPPS) . This compound is characterized by a 2-fluorophenyl substituent on the para-position of the phenylalanine side chain, which introduces unique electronic and steric properties that can influence peptide conformation and bioactivity [1]. It is commercially available at purities of ≥97% .

Fmoc-4-(2-fluorophenyl)-L-phenylalanine: Why Generic Biphenylalanine Substitution Can Compromise Experimental Outcomes


Fmoc-protected biphenylalanine analogs are not interchangeable. The introduction and precise positioning of a single fluorine atom on the biphenyl system profoundly alters key physicochemical parameters and, consequently, the biological performance of the resulting peptide [1]. Even an isomer shift from the ortho (2-) to the para (4-) position can impact a molecule's lipophilicity, steric interactions, and metabolic stability, leading to divergent structure-activity relationships (SAR) [1][2]. Relying on a non-fluorinated or differently substituted analog without quantitative justification risks generating non-reproducible or misleading data in binding assays, stability studies, and downstream applications [1].

Fmoc-4-(2-fluorophenyl)-L-phenylalanine: Head-to-Head Data vs. Closest Analogs


Fmoc-4-(2-fluorophenyl)-L-phenylalanine Exhibits Reduced Lipophilicity (XLogP) vs. Non-Fluorinated Biphenylalanine

Introduction of the fluorine atom at the ortho-position significantly reduces lipophilicity compared to the non-fluorinated parent compound. This is a critical parameter for drug-likeness and passive membrane permeability [1].

Peptide Synthesis Physicochemical Property Lipophilicity

Fmoc-4-(2-fluorophenyl)-L-phenylalanine vs. Its Para-Fluoro Isomer: A Critical Distinction in Steric and Electronic Profile with Direct Procurement Impact

The ortho-fluoro substitution pattern creates a distinct steric and electronic environment compared to the para-fluoro isomer, leading to different interactions with biological targets and potentially altered peptide backbone conformations [1]. A direct commercial comparison reveals a substantial cost difference, making the ortho-isomer a more specialized and less commodity-driven reagent.

Peptide Chemistry Isomer Purity Procurement

Fmoc-4-(2-fluorophenyl)-L-phenylalanine Maintains a Favorable Polar Surface Area (PSA) for Membrane Permeability vs. Chlorine Analog

The topological polar surface area (TPSA) is a key predictor of a molecule's ability to permeate biological membranes. While both the 2-fluoro and 2-chloro derivatives share identical TPSA values, the fluorine atom offers a superior balance of electronegativity and size, which is known to enhance metabolic stability relative to chlorine [1]. This is a class-level inference based on established medicinal chemistry principles.

Drug Design Bioavailability Physicochemical Property

Fmoc-4-(2-fluorophenyl)-L-phenylalanine: Fluorine Substitution Enhances Proteolytic Stability of Derived Peptides (Class-Level Inference)

Fluorination of aromatic amino acids, such as phenylalanine, is a well-established strategy in medicinal chemistry to enhance the proteolytic stability of peptides [1]. The introduction of a fluorine atom on the phenyl ring increases the peptide bond's resistance to enzymatic cleavage by serine and cysteine proteases, leading to extended biological half-lives [1][2].

Peptide Therapeutics Metabolic Stability Fluorination

Fmoc-4-(2-fluorophenyl)-L-phenylalanine: Evidence-Based Application Scenarios


Structure-Activity Relationship (SAR) Studies for Peptide Lead Optimization

The distinct ortho-fluoro substitution pattern of Fmoc-4-(2-fluorophenyl)-L-phenylalanine provides a valuable tool for probing hydrophobic binding pockets. As demonstrated by its lower lipophilicity compared to the non-fluorinated analog and its unique steric profile relative to the para-isomer [1], this building block can be used to systematically evaluate the impact of subtle steric and electronic modifications on target binding affinity. This is crucial in lead optimization campaigns for identifying critical interactions that govern potency and selectivity.

Development of Metabolically Stabilized Peptide Therapeutics

For the development of peptide drugs where extended plasma half-life is essential, Fmoc-4-(2-fluorophenyl)-L-phenylalanine offers a pathway to enhanced proteolytic stability [2]. The strategic incorporation of this fluorinated amino acid, as a class-level property, increases the peptide bond's resistance to enzymatic degradation by proteases, a common hurdle in peptide-based therapeutics [2]. This building block is therefore indicated for designing long-acting analogs of endogenous peptides or hormones.

19F NMR-Based Structural and Interaction Studies of Peptides

The presence of a single fluorine atom makes Fmoc-4-(2-fluorophenyl)-L-phenylalanine an ideal probe for 19F NMR spectroscopy. This technique provides a sensitive and non-perturbing method to study peptide conformation, protein-ligand interactions, and dynamics in solution [3]. The ortho-fluorine label allows researchers to monitor local environmental changes and binding events without the spectral overlap common in 1H NMR, providing unique insights into structure-function relationships.

Peptide Stapling and Macrocyclization to Constrain Bioactive Conformations

The biphenyl core of Fmoc-4-(2-fluorophenyl)-L-phenylalanine provides a rigid, extended aromatic scaffold that can pre-organize peptide secondary structures or facilitate the design of conformationally constrained peptides, including stapled peptides [1]. The ortho-fluorine can further influence the preferred dihedral angle of the biphenyl system, potentially locking the peptide into a specific bioactive conformation. This is particularly valuable in projects targeting protein-protein interactions, where conformational rigidity is key to high affinity and specificity.

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